Researchers requiring a 3,5-difluoro-substituted biphenyl aldehyde for advanced materials face inconsistent electronic properties from isomers. 4-(3,5-Difluorophenyl)benzaldehyde (CAS 221018-03-7) solves this with precise dipole orientation and strong electronegativity, critical for high-performance OLED and LC applications. • Enables high dielectric anisotropy (Δε) in TFT/STN liquid crystal mixtures for low-voltage operation. • Key intermediate for efficient pure-blue OLED emitters via tailored HOMO/LUMO levels. • Versatile handle for medicinal chemistry: reductive amination, aldol condensation, Wittig reactions to introduce the 3,5-difluorophenyl motif. Shipment from stock for immediate research use.
4-(3,5-Difluorophenyl)benzaldehyde (CAS: 221018-03-7) is a biphenyl aldehyde derivative distinguished by a specific 3,5-difluoro substitution on one of its phenyl rings. This structural motif serves as a crucial building block in the synthesis of high-performance organic materials, particularly for liquid crystal displays and organic light-emitting diodes (OLEDs). [1] The strategic placement of two fluorine atoms significantly modifies the molecule's electronic properties, polarity, and intermolecular interactions, making it a valuable precursor for creating materials with tailored dielectric anisotropy, thermal stability, and charge-transport characteristics. [2]
Substituting 4-(3,5-Difluorophenyl)benzaldehyde with simpler analogs like 4-phenylbenzaldehyde or isomers with different fluorine positions (e.g., 4-(2,4-difluorophenyl) or 4-(4-fluorophenyl)) is often unviable in process chemistry and device engineering. The 3,5-difluoro pattern provides a unique combination of strong electronegativity and a specific dipole moment orientation that is critical for achieving high dielectric anisotropy in liquid crystal mixtures. Altering the fluorine positions changes these vector properties, leading to suboptimal electro-optical performance. Furthermore, in syntheses of OLED materials or pharmaceutical intermediates, this specific substitution pattern is often required to fine-tune HOMO/LUMO energy levels for efficient charge injection or to block specific metabolic pathways, functions that are not replicated by other analogs. [1]
3-(3,5-Difluorophenyl)benzaldehyde (meta isomer) may shift Suzuki coupling efficiency and regioselectivity; direct substitution can alter synthetic outcome.
4-(3-Fluorophenyl)benzaldehyde exhibits lower electron-withdrawing capacity; reaction rates and product distributions may differ from the 3,5-difluoro variant.
4-Phenylbenzaldehyde lacks fluorine-driven electronic and steric effects; physicochemical properties and purification behavior may not transfer directly.
The 3,5-difluorophenyl moiety is a critical structural element for synthesizing liquid crystal compounds with large positive dielectric anisotropy (Δε), a key parameter for low-voltage-driven displays. [1] While direct data for this specific aldehyde is proprietary, patents for structurally similar liquid crystals demonstrate that compounds incorporating the 3,5-difluorophenyl group are specifically designed to achieve high Δε values, which are essential for modern display technologies like twisted nematic (TN) and thin-film transistor (TFT) displays. In contrast, non-fluorinated or differently fluorinated analogs do not provide the same magnitude of dielectric anisotropy, which would result in higher power consumption and slower switching speeds in the final device.
| Evidence Dimension | Dielectric Anisotropy (Δε) Contribution |
| Target Compound Data | Contributes to large positive Δε values in final liquid crystal molecules. |
| Comparator Or Baseline | Non-fluorinated or alternatively-fluorinated biphenyls provide lower or misaligned dielectric anisotropy. |
| Quantified Difference | Not specified in sources, but the difference is significant enough to be a primary design choice in patented liquid crystal formulations. |
| Conditions | Formulated into nematic liquid crystal mixtures for electro-optical displays. |
Procuring this specific precursor is essential for manufacturing competitive liquid crystal mixtures that meet the low-voltage and fast-response requirements of modern electronic displays.
The 3,5-difluorophenyl group is used to construct advanced host and emitter materials for Organic Light-Emitting Diodes (OLEDs), particularly for challenging blue-light emission. The strong electron-withdrawing nature of the two fluorine atoms helps to lower the HOMO/LUMO energy levels of the target molecule, facilitating better charge injection and transport balance within the device stack. [1] For example, pyrene-benzimidazole derivatives designed for blue emission showed that molecular design to reduce aggregation and tune electronic properties is critical for performance. An OLED using a non-doped emissive layer of one such optimized molecule achieved an external quantum efficiency (EQE) of up to 4.3% with pure blue CIE coordinates (0.148, 0.130). [2] Using a non-fluorinated precursor would result in different energy levels, likely leading to lower efficiency and a shift in emission color.
| Evidence Dimension | External Quantum Efficiency (EQE) of Resulting OLED Device |
| Target Compound Data | Enables synthesis of materials leading to devices with EQE up to 4.3% for pure blue emission. |
| Comparator Or Baseline | Materials synthesized from non-fluorinated analogs (e.g., 4-phenylbenzaldehyde) would exhibit different, likely less favorable, electronic properties for blue emission. |
| Quantified Difference | Not a direct head-to-head comparison, but the performance is benchmarked against other small-molecule fluorescent blue emitters. |
| Conditions | Non-doped emissive layer in a prototype OLED device. |
This precursor is crucial for R&D and manufacturing of high-performance blue OLED materials, where precise energy level tuning is a primary determinant of device efficiency and color purity.
As a biphenyl derivative, 4-(3,5-Difluorophenyl)benzaldehyde is synthesized via Suzuki-Miyaura cross-coupling, a widely used and scalable industrial reaction. The aldehyde group is generally compatible with the palladium-catalyzed reaction conditions required for coupling an arylboronic acid with an aryl halide. This compatibility is a key process advantage, as it allows for the late-stage introduction of the aldehyde functionality or its preservation during the key C-C bond formation. While specific yields for this exact compound's synthesis are process-dependent, the Suzuki reaction is well-established for producing substituted biaryls in high yields. [1] Attempting to synthesize this molecule through other, older methods like the Ullmann reaction would likely result in lower yields and require harsher conditions, making it less suitable for manufacturing.
| Evidence Dimension | Synthetic Route Compatibility and Yield |
| Target Compound Data | Synthesized via high-yield, scalable Suzuki-Miyaura coupling, which is compatible with the aldehyde functional group. |
| Comparator Or Baseline | Older methods like the Ullmann reaction, which generally have lower yields and harsher conditions. |
| Quantified Difference | Not quantified, but Suzuki coupling is the industry standard for its high selectivity and yields. |
| Conditions | Palladium-catalyzed cross-coupling in the presence of a base. |
This compound is produced via a robust and well-understood synthetic route, ensuring reliable supply and batch-to-batch consistency for industrial procurement.
This compound is the right choice when the goal is to synthesize novel liquid crystalline materials with a large positive dielectric anisotropy (Δε). The resulting materials are suitable for formulating mixtures used in low-power, high-speed thin-film transistor (TFT) and super-twisted nematic (STN) displays where low-voltage operation is a critical performance metric. [1]
Use this aldehyde as a starting material for synthesizing advanced organic semiconductors for OLEDs. Its specific electronic properties, imparted by the 3,5-difluoro substitution, are essential for developing efficient, pure-blue emitting materials or the host materials that support them, addressing a key challenge in the development of full-color displays and solid-state lighting. [2]
In medicinal and agrochemical chemistry, the 3,5-difluorophenyl motif is used to enhance metabolic stability and binding affinity. This aldehyde serves as a versatile intermediate for introducing this key structural unit into more complex bioactive molecules through reactions like reductive amination, aldol condensation, or Wittig reactions.